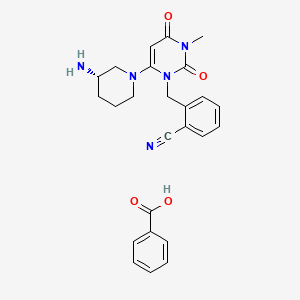

(S)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile benzoate

Description

Properties

Molecular Formula |

C25H27N5O4 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

2-[[6-[(3S)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid |

InChI |

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m0./s1 |

InChI Key |

KEJICOXJTRHYAK-RSAXXLAASA-N |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@@H](C3)N.C1=CC=C(C=C1)C(=O)O |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Biological Activity

(S)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile benzoate, commonly referred to as a DPP-4 inhibitor, is a compound of significant interest in pharmacology due to its potential therapeutic applications, particularly in the treatment of diabetes. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C25H27N5O4

- Molecular Weight : 461.51 g/mol

- CAS Number : 850649-62-6

The primary mechanism of action for (S)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile benzoate involves the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones, which are responsible for stimulating insulin secretion in response to meals. By inhibiting this enzyme, the compound enhances the levels of incretin hormones, thereby improving glycemic control in diabetic patients.

In Vitro Studies

Research has demonstrated that (S)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile benzoate exhibits significant inhibitory activity against DPP-4 with an IC50 value ranging from 1 to 10 nM . This potency indicates its potential effectiveness as a therapeutic agent for managing diabetes.

In Vivo Studies

In animal models, administration of this compound has resulted in improved glucose tolerance and reduced fasting blood glucose levels. For instance, studies involving diabetic rats showed that treatment with the compound led to a significant decrease in blood glucose levels compared to control groups .

Case Studies

Several clinical studies have been conducted to evaluate the efficacy and safety of DPP-4 inhibitors like (S)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile benzoate:

- Study on Glycemic Control :

- Safety Profile Evaluation :

Comparative Analysis with Other DPP-4 Inhibitors

| Compound Name | IC50 (nM) | Efficacy (HbA1c Reduction) | Side Effects |

|---|---|---|---|

| (S)-2-Benzoate | 1 - 10 | 0.5% - 0.8% | Mild GI disturbances |

| Alogliptin | <10 | 0.7% - 1.0% | Headache, nausea |

| Sitagliptin | <10 | 0.6% - 0.9% | Upper respiratory tract infections |

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-Enantiomer

The (R)-enantiomer (CAS 850649-62-6) shares identical molecular weight (461.51 g/mol) and formula but differs in stereochemistry at the chiral center. Key distinctions include:

- Biological Activity : Stereochemistry often influences target binding; for example, (S)-enantiomers of protease inhibitors frequently exhibit superior potency over (R)-forms due to optimized spatial interactions.

- Stability : Both enantiomers require similar storage conditions (inert atmosphere, 2–8°C), suggesting shared sensitivity to environmental factors .

Substituent Variations: 4-Fluoro vs. Unsubstituted Benzonitrile

The 4-fluoro analog (evidence 3) replaces the benzonitrile’s hydrogen with fluorine at the para position. Fluorine’s electronegativity and small atomic radius typically enhance:

- Metabolic Stability : Fluorination reduces oxidative metabolism, prolonging half-life.

- Binding Affinity : Polar interactions with target residues (e.g., in HIV IN) may improve, though this depends on the binding pocket’s electrostatic environment.

| Property | Target Compound | 4-Fluoro Analog |

|---|---|---|

| Substituent | H (position 2) | F (position 4) |

| Molecular Weight | 461.51 g/mol | ~479.51 g/mol (estimated) |

| Theoretical Impact | Standard solubility | Enhanced metabolic stability |

Dihydropyrimidinone Derivatives with Antiviral Activity

highlights piroxicam-based dihydropyrimidinones (e.g., compounds 13d, 13l, 13m) with EC50 values of 20–25 µM against HIV and selectivity indices (SI) >25.

- HIV IN Inhibition: Docking studies indicate that dihydropyrimidinones mimic raltegravir’s binding mode, chelating Mg²⁺ ions in the IN active site .

- Cytotoxicity : The piroxicam analogs show low cytotoxicity (CC50 >500 µM), a trait likely shared due to conserved scaffolds.

| Parameter | Target Compound | Piroxicam Analogs |

|---|---|---|

| EC50 (HIV) | Not reported | 20–25 µM |

| SI (Selectivity) | Not reported | >26 |

| Core Structure | Dihydropyrimidinone | Modified piroxicam |

Research Implications and Gaps

- Mechanistic Studies : Molecular docking or enzymatic assays are needed to confirm the target compound’s interaction with HIV IN.

- Enantiomer-Specific Data : Comparative in vitro testing of (S)- and (R)-forms would clarify stereochemical effects on efficacy.

- Fluorine Substitution : Synthesis and evaluation of the 4-fluoro variant (evidence 3) could validate hypothesized improvements in pharmacokinetics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (S)-2-((6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile benzoate?

- Methodological Answer : A multi-step synthesis involving nucleophilic substitution and coupling reactions is typically employed. For example, piperidinyl intermediates can be functionalized via aminolysis with pyrimidinone derivatives under controlled pH (e.g., ammonium acetate buffer at pH 6.5) to ensure regioselectivity. Post-synthetic benzoylation may be required to form the benzoate salt. Structural confirmation via H NMR, C NMR, and high-resolution mass spectrometry (HRMS) is critical at each step to validate intermediates and the final product .

Q. What analytical techniques are essential for confirming molecular structure and purity?

- Methodological Answer : Combine orthogonal methods:

- NMR spectroscopy : Assign stereochemistry and verify substituent positions (e.g., distinguishing (S)- and (R)-isomers via coupling constants or chiral shift reagents).

- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- HPLC with UV/RI detection : Assess purity (>95% by area normalization) and detect residual solvents (e.g., acetonitrile, DMF) per ICH guidelines .

Q. How should experimental designs ensure reproducibility in synthesis?

- Methodological Answer : Use randomized block designs for parallel reaction optimization. For example, vary temperature (e.g., 25°C vs. 60°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol%) across replicates. Document reaction kinetics (TLC monitoring) and employ statistical tools (ANOVA) to identify significant variables. Replicate key steps ≥3 times to establish confidence intervals for yields .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict H/C NMR chemical shifts and IR vibrational modes. Compare computed spectra with experimental data to resolve ambiguities (e.g., tautomerism in pyrimidinone rings). For stereochemical conflicts, perform molecular docking or X-ray crystallography to validate spatial arrangements .

Q. What strategies optimize stereochemical control to maintain the (S)-configuration during synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) during key bond-forming steps. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD). If racemization occurs, adjust reaction pH (<7) and temperature (<40°C) to stabilize the transition state .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability, enzyme concentration) and validate compound stability in buffers (e.g., pH 7.4 PBS) via LC-MS. Use positive controls (e.g., Alogliptin for DPP-4 inhibition studies) and perform dose-response curves (IC/EC) with error bars from triplicate runs. Cross-reference with structural analogs to identify SAR trends .

Q. What methodologies assess environmental stability and degradation pathways in ecosystem models?

- Methodological Answer : Conduct accelerated degradation studies under simulated sunlight (UV-B lamps) or microbial activity (soil slurry assays). Analyze metabolites via LC-QTOF-MS and apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation. Long-term ecotoxicity studies should follow OECD guidelines, tracking effects on model organisms (e.g., Daphnia magna) at varying concentrations .

Theoretical and Methodological Frameworks

Q. How to establish a theoretical framework for studying this compound’s mechanism of action?

- Methodological Answer : Anchor hypotheses to established pharmacological theories (e.g., enzyme inhibition kinetics for DPP-4 targets). Use molecular dynamics simulations to map binding interactions with active sites (e.g., hydrogen bonding with Glu205/Glu206 in DPP-4). Validate predictions via mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. What experimental designs are recommended for analyzing metabolic byproducts in biological systems?

- Methodological Answer : Administer C-labeled compound in in vitro hepatocyte models. Extract metabolites with solid-phase extraction (SPE) and characterize via high-resolution LC-MS/MS. Compare fragmentation patterns with synthetic standards. Use kinetic modeling (e.g., Michaelis-Menten) to estimate metabolic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.